molecular formula C20H24N2O4S B2691792 4-ethoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide CAS No. 887861-54-3

4-ethoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide

Cat. No.: B2691792
CAS No.: 887861-54-3
M. Wt: 388.48
InChI Key: HSKFXAMALQFCDZ-UHFFFAOYSA-N
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Description

4-ethoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound features a benzamide core, a structural motif prevalent in compounds with diverse biological activities. The molecule integrates a 4-ethoxybenzamide group linked to a pyrrolidine ring, which is further modified with a phenylsulfonyl group. The integration of sulfonamide and benzamide functionalities is found in various pharmacologically active compounds. For instance, sulfamoylbenzamide (SBA) derivatives have been identified as a significant chemotype in antiviral research, particularly as Hepatitis B virus (HBV) core protein allosteric modulators (CpAMs) . Similarly, benzenesulfonamide derivatives have been explored for their potential to inhibit oxidative phosphorylation (OXPHOS), a promising therapeutic strategy for certain cancer subtypes . Furthermore, the pyrrolidine ring is a common nitrogen-containing heterocycle in pharmaceutical agents, contributing to favorable pharmacokinetic properties and target binding . Researchers may investigate this compound for its potential biochemical interactions and mechanisms of action, given the established research value of its constituent parts. It is a valuable chemical tool for probing biological pathways and developing novel therapeutic agents. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-2-26-18-12-10-16(11-13-18)20(23)21-15-17-7-6-14-22(17)27(24,25)19-8-4-3-5-9-19/h3-5,8-13,17H,2,6-7,14-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKFXAMALQFCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The ethoxy group is introduced through an etherification reaction, while the phenylsulfonyl-substituted pyrrolidine is synthesized separately and then coupled to the benzamide core. Common reagents used in these reactions include ethyl iodide for etherification and phenylsulfonyl chloride for the sulfonylation step. The final coupling reaction often employs a base such as sodium hydride to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-ethoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the implementation of green chemistry principles to reduce waste and improve the overall sustainability of the process.

Chemical Reactions Analysis

Amide Bond Reactivity

The benzamide group participates in hydrolysis and coupling reactions:

Reaction TypeConditions/ReagentsProduct/OutcomeReference Analogue
Acidic Hydrolysis6M HCl, reflux (12 h)4-Ethoxybenzoic acid + Amine byproduct (benzamide stability)
Basic Hydrolysis2M NaOH, 80°C (8 h)Sodium 4-ethoxybenzoate + Amine (amide coupling)
Coupling with AminesHATU, DIPEA, DMF, rt (overnight)New amide derivatives (HATU-mediated coupling)

Ethoxy Group Transformations

The 4-ethoxy substituent undergoes electrophilic and nucleophilic reactions:

Reaction TypeConditions/ReagentsProduct/OutcomeReference Analogue
O-DealkylationBBr₃, CH₂Cl₂, −78°C → rt (4 h)4-Hydroxybenzamide derivative (methoxy deprotection)
NitrationHNO₃/H₂SO₄, 0°C (2 h)3-Nitro-4-ethoxybenzamide (aryl nitration)

Phenylsulfonyl-Pyrrolidine Reactivity

The sulfonamide and pyrrolidine moieties enable ring functionalization and sulfonyl group cleavage:

Reaction TypeConditions/ReagentsProduct/OutcomeReference Analogue
DesulfonylationHBr/AcOH, 110°C (6 h)Free pyrrolidine derivative (sulfonamide cleavage)
Ring OxidationmCPBA, CH₂Cl₂, rt (12 h)Pyrrolidine N-oxide (amine oxidation)
Nucleophilic SubstitutionNaH, R-X (alkyl halide), DMF (4 h)N-Alkylated pyrrolidine derivative (N-alkylation)

Cross-Coupling Reactions

The aromatic systems enable catalytic transformations under metal-mediated conditions:

Reaction TypeConditions/ReagentsProduct/OutcomeReference Analogue
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, dioxane (12 h)Biaryl-substituted benzamide (Pd-catalyzed coupling)
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amine, t-BuONa (24 h)Aminated benzamide derivative (aryl amination)

Functionalization of the Methylene Linker

The methylene bridge between pyrrolidine and benzamide allows for further derivatization:

Reaction TypeConditions/ReagentsProduct/OutcomeReference Analogue
Reductive AminationNaBH₃CN, RCHO, MeOH (6 h)Secondary amine-linked derivative (reductive alkylation)
OxidationKMnO₄, H₂O, 50°C (3 h)Ketone intermediate (alcohol oxidation)

Key Mechanistic Insights:

  • The phenylsulfonyl group stabilizes the pyrrolidine ring against ring-opening under mild conditions but facilitates desulfonylation under strong acidic or reductive environments .

  • The ethoxy group directs electrophilic substitution to the meta position of the benzamide ring due to its para-activating nature .

  • Amide hydrolysis proceeds faster under acidic conditions compared to basic media, as observed in related benzamide systems .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

1. Anticancer Activity

  • Several studies have investigated the anticancer properties of compounds related to 4-ethoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide. For instance, derivatives incorporating pyrrolidine and sulfonamide moieties have shown promising results against various cancer cell lines, including liver cancer (HepG2) and breast cancer (MCF7). In vitro studies indicated that these compounds can induce apoptosis and inhibit cell proliferation, outperforming standard chemotherapeutic agents like methotrexate .

2. Antimicrobial Properties

  • Research has demonstrated that the compound exhibits antimicrobial activity against both bacterial and fungal strains. The mechanisms are thought to involve inhibition of key metabolic pathways in pathogens. For example, certain analogues have shown effectiveness comparable to established antibiotics against resistant strains of bacteria .

3. Enzyme Inhibition

  • The compound has been studied for its potential to inhibit specific enzymes involved in disease processes, particularly those related to cancer metabolism and pathogen survival. This includes targeting enzymes that are critical for the proliferation of tumor cells or the survival of infectious agents.

Case Study 1: Anticancer Evaluation

In a study published in Scientific Reports, researchers synthesized several benzamide derivatives, including those related to 4-ethoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide. They evaluated their anticancer activities against HepG2 cells and found that certain derivatives exhibited significantly higher selectivity indices compared to methotrexate, suggesting enhanced efficacy in targeting cancer cells while sparing normal cells .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of compounds derived from similar structures. The study reported that several benzamide derivatives demonstrated potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong potential for therapeutic use in treating infections caused by resistant bacteria .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Benzamide Derivatives

Compound Name (or Identifier) Benzamide Substituents Pyrrolidine Modification Key Functional Groups Potential Applications
Target Compound 4-ethoxy 1-(phenylsulfonyl) Ethoxy, phenylsulfonyl, benzamide Enzyme inhibition (inferred)
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-benzamide 2-methoxy, 5-ethylsulfonyl, 4-amino 1-ethyl Methoxy, ethylsulfonyl, amino, benzamide Medicinal chemistry research
(S)-4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-2-methoxy-N-(pyridin-2-yl)benzamide 2-methoxy, pyridinyl 1-(but-2-ynoyl) Butynoyl, pyridinyl, amino, benzamide BTK inhibition
N-(4-bromophenyl)-4-trifluoromethyl benzamide 4-trifluoromethyl None (simple benzamide) Trifluoromethyl, bromophenyl Intermediate for drug synthesis
4-(2,5-dioxopyrrolidin-1-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide None (core benzamide) 2,5-dioxopyrrolidin-1-yl Dioxopyrrolidinyl, sulfamoyl, pyrimidine Enzyme-targeted therapies (e.g., kinase inhibition)

Physicochemical and Pharmacological Comparisons

Solubility and Lipophilicity

  • Target Compound: The ethoxy group and phenylsulfonyl substituent likely increase lipophilicity compared to methoxy or amino analogs (e.g., ’s compound with ethylsulfonyl and methoxy groups). This may reduce aqueous solubility but enhance blood-brain barrier penetration .

Thermal Stability

  • The phenylsulfonyl group in the target compound may confer higher thermal stability compared to non-sulfonated pyrrolidine derivatives. For example, a structurally unrelated benzamide in (Example 53) exhibits a melting point of 175–178°C, suggesting sulfonyl groups contribute to crystalline stability .

Substituent Effects on Function

  • Ethoxy vs. Methoxy : Ethoxy’s larger size and higher lipophilicity (compared to methoxy) may alter binding kinetics in hydrophobic protein pockets.
  • Phenylsulfonyl vs.
  • Pyrrolidine Modifications: 1-(phenylsulfonyl) in the target compound may restrict pyrrolidine ring flexibility compared to 1-ethyl () or 1-butynoyl (), impacting conformational selection during target engagement .

Biological Activity

4-ethoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide, with the CAS number 887861-54-3, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supplemented by data tables for clarity.

The molecular formula of 4-ethoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is C20H24N2O4S, with a molecular weight of 388.5 g/mol. The structure includes a pyrrolidine ring and a phenylsulfonyl moiety, which are significant for its biological interactions.

PropertyValue
CAS Number887861-54-3
Molecular FormulaC20H24N2O4S
Molecular Weight388.5 g/mol

Research indicates that compounds similar to 4-ethoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide may exert their effects through various mechanisms, including:

  • Enzyme Inhibition : Similar benzamide derivatives have been shown to inhibit key enzymes involved in cellular processes, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
  • Receptor Modulation : Compounds with similar structures have been reported to interact with various receptors, including AT1 receptors, influencing blood pressure regulation and other physiological responses .

Biological Activity

The biological activity of 4-ethoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide has been evaluated in several studies:

Anticancer Activity

In vitro studies have suggested that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, compounds containing the phenylsulfonyl group have been associated with significant reductions in cell viability in various cancer cell lines .

Antimicrobial Properties

Research on related benzamide derivatives has demonstrated antimicrobial activity against a range of pathogens. The presence of the sulfonamide group is often linked to enhanced antibacterial effects due to its ability to mimic p-amino benzoic acid, a substrate for bacterial folate synthesis .

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

  • Study on Enzyme Inhibition : A derivative with structural similarities was tested for its ability to inhibit DHFR. Results showed a significant reduction in enzyme activity, suggesting potential as an anticancer agent by disrupting nucleotide synthesis .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of a series of benzamide derivatives against resistant strains of bacteria, demonstrating potent activity that supports the hypothesis that structural modifications can enhance efficacy against pathogens .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-ethoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Synthesize the pyrrolidine core by sulfonylation of pyrrolidin-2-ylmethanol using phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Step 2 : Introduce the benzamide moiety via coupling of 4-ethoxybenzoic acid with the sulfonylated pyrrolidine intermediate. Use carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF .
  • Optimization : Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Final characterization requires 1H^1H-NMR, 13C^{13}C-NMR, and HRMS .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound, particularly to resolve stereochemical ambiguities?

  • Methodology :

  • NMR : Use 1H^1H-NMR to confirm ethoxy group integration (δ ~1.3 ppm for CH3_3, δ ~4.0 ppm for OCH2_2) and 13C^{13}C-NMR to verify sulfonamide (δ ~55-60 ppm for S=O adjacent carbons). 2D techniques (HSQC, HMBC) resolve pyrrolidine ring conformation and substituent orientation .
  • Mass Spectrometry : ESI-HRMS confirms molecular ion ([M+H]+^+) and fragmentation patterns.
  • IR : Confirm sulfonamide S=O stretches (~1350 cm1^{-1}) and amide C=O (~1650 cm1 ^{-1}) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology :

  • Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to controls like ciprofloxacin .
  • Enzyme Inhibition : Test against targets like phosphatases or kinases using fluorogenic substrates (e.g., pNPP for alkaline phosphatase). IC50_{50} values are calculated via dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacokinetic profile?

  • Methodology :

  • Systematic Substituent Variation : Replace the ethoxy group with bulkier alkoxy groups (e.g., isopropoxy) or electron-withdrawing groups (e.g., nitro) to assess impact on metabolic stability .
  • Metabolic Stability Assays : Use liver microsomes (human/rat) to measure half-life (t1/2t_{1/2}) and intrinsic clearance. LC-MS/MS quantifies parent compound degradation .
  • LogP Measurement : Determine partition coefficient via shake-flask method to correlate lipophilicity with membrane permeability .

Q. What computational approaches predict target engagement and binding affinity?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with putative targets (e.g., bacterial enoyl-acyl carrier protein reductase). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate ΔGbinding_{binding}. Compare with experimental IC50_{50} values for validation .

Q. How can crystallographic data resolve conformational flexibility in the pyrrolidine-sulfonamide moiety?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., DCM/hexane). Solve structure using SHELX. Analyze torsional angles to identify preferred conformations and intermolecular interactions (e.g., hydrogen bonds with sulfonyl oxygen) .
  • DFT Calculations : Compare experimental crystal data with optimized geometries (B3LYP/6-31G* basis set) to evaluate energy barriers for ring puckering .

Q. What strategies mitigate off-target effects in cellular models?

  • Methodology :

  • Proteome Profiling : Use affinity chromatography pull-down assays coupled with LC-MS/MS to identify non-target protein binders .
  • CRISPR-Cas9 Knockout : Generate cell lines lacking suspected off-targets (e.g., kinases) to isolate compound-specific effects .

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